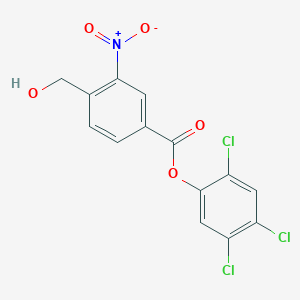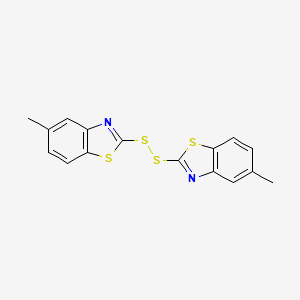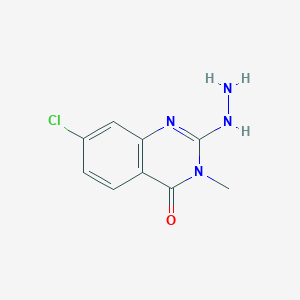
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate is a synthetic organic compound that belongs to the class of chlorophenyl benzoates. This compound is characterized by the presence of three chlorine atoms on the phenyl ring and a nitro group on the benzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(hydroxymethyl)-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenyl 4-(carboxymethyl)-3-nitrobenzoate.
Reduction: 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-aminobenzoate.
Substitution: 2,4,5-Trichlorophenyl derivatives with substituted amines or thiols.
Applications De Recherche Scientifique
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorinated phenyl structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with different substitution pattern
Uniqueness
This compound is unique due to the presence of both a nitro group and a hydroxymethyl group on the benzoate moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
| 130581-93-0 | |
Formule moléculaire |
C14H8Cl3NO5 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) 4-(hydroxymethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C14H8Cl3NO5/c15-9-4-11(17)13(5-10(9)16)23-14(20)7-1-2-8(6-19)12(3-7)18(21)22/h1-5,19H,6H2 |
Clé InChI |
OEOOZPHQSPNDSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/no-structure.png)

![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)

